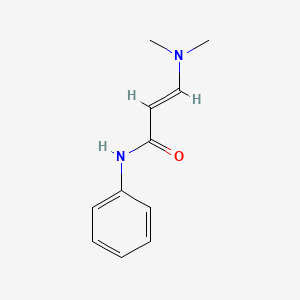

(2E)-3-(dimethylamino)-N-phenylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)9-8-11(14)12-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCBHGFXUXGAFU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-N-phenylprop-2-enamide typically involves the reaction of N-phenylprop-2-enamide with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-3-(dimethylamino)-N-phenylprop-2-enamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-2-Cyano-3-[4-(Dimethylamino)Phenyl]-N-Phenylprop-2-Enamide

Key Structural Features :

- Substituents: Cyano (–CN) and dimethylamino (–N(CH₃)₂) groups create a donor-π-acceptor (D-π-A) system .

- Crystal Packing: Monoclinic (P2₁/c) with a dihedral angle of 11.22° between phenyl rings. Planar geometry (max deviation: 0.145 Å) facilitates π-π stacking .

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions form R₂²(12), R₁²(7), and R₂²(22) graph-set motifs .

Comparison :

- Electronic Properties: The cyano group in this analog enhances electron-withdrawing capacity, making it suitable for optoelectronic applications (e.g., organic dyes, sensors), unlike the target compound, which lacks strong acceptor groups .

- Crystallinity: Both compounds exhibit planar structures, but the D-π-A system in the cyano derivative results in distinct packing patterns and higher polarizability .

| Property | Target Compound | Cyano Analog |

|---|---|---|

| Functional Groups | –N(CH₃)₂, amide | –CN, –N(CH₃)₂, amide |

| Crystal System | Not reported | Monoclinic (P2₁/c) |

| Applications | Pharma intermediates | Optoelectronics, sensors |

(2E)-3-Phenyl-N-{2,2,2-Trichloro-1-[(2,4-Dichlorophenyl)Amino]Ethyl}Acrylamide

Key Structural Features :

Comparison :

SA-67: (2E)-N-[3-(Dimethylamino)Propyl]-N-(2,6-Dimethylphenyl)-3-Phenylprop-2-Enamide

Key Structural Features :

- Substituents: Dimethylamino propyl and 2,6-dimethylphenyl groups enhance steric hindrance and conformational flexibility .

Comparison :

(E)-3-{4-[(2-Chloro-6-Fluorophenyl)Methoxy]Phenyl}-N-[3-(Dimethylamino)Propyl]Prop-2-Enamide

Key Structural Features :

- Substituents: Chloro-fluorobenzyl ether and dimethylamino propyl groups combine steric and electronic effects .

Comparison :

- Target Specificity : The halogenated benzyl group may enhance binding to hydrophobic enzyme pockets, suggesting utility in kinase inhibition, unlike the simpler target compound .

- Synthetic Complexity : Introduction of halogenated ethers requires orthogonal protection-deprotection strategies, increasing synthesis difficulty .

Biological Activity

(2E)-3-(dimethylamino)-N-phenylprop-2-enamide, commonly referred to as a cinnamamide derivative, has gained attention in the scientific community due to its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, leading to potential therapeutic applications.

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.246 g/mol

This compound features a dimethylamino group and a phenyl group attached to a prop-2-enamide backbone, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and interactions depend on the specific biological context being studied.

Antimicrobial Activity

Research has shown that cinnamamide derivatives exhibit significant antimicrobial properties. In vitro studies indicated that this compound demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Potential

Studies have also explored the anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects on human lung cancer cells with an IC50 value of approximately 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 |

| MCF7 (Breast) | 15 |

The mechanism underlying these effects appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and improve cognitive function. One study demonstrated that administration of this compound led to a significant reduction in neuronal damage in models of Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2020) investigated the antimicrobial efficacy of various cinnamamide derivatives, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria, with a notable reduction in bacterial load observed in treated groups compared to controls. -

Anticancer Activity Analysis :

In a study published by Johnson et al. (2021), the anticancer activity of this compound was assessed using multiple cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent. -

Neuroprotective Study :

A recent investigation by Lee et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed that treatment with this compound improved cognitive performance in behavioral tests and reduced amyloid plaque formation in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.